molecular formula C10H16F3NO2 B2695005 Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate CAS No. 937603-12-8

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate

Cat. No.: B2695005
CAS No.: 937603-12-8
M. Wt: 239.238
InChI Key: HABROCUKQIDAGZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate is a fluorinated piperidine derivative characterized by:

  • A piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group.
  • An ethyl ester moiety at the 4-position of the piperidine ring.

The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of the piperidine nitrogen and enhancing metabolic stability . The ester group contributes to lipophilicity, influencing bioavailability and membrane permeability. This compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents and enzyme modulators due to its balanced physicochemical properties .

Properties

IUPAC Name

ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-2-16-9(15)8-3-5-14(6-4-8)7-10(11,12)13/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABROCUKQIDAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2,2-trifluoroethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine nitrogen undergoes selective oxidation to form N-oxide derivatives. Reaction conditions and outcomes vary depending on the oxidizing agent used:

Oxidizing Agent Solvent Temperature Product Yield
Hydrogen peroxide (30%)Methanol0–25°C1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylate N-oxide65–78%
m-Chloroperbenzoic acidDichloromethane0–25°CN-Oxide with retained ester group72–85%

The electron-withdrawing trifluoroethyl group reduces the basicity of the piperidine nitrogen (pKₐ ~8.2), facilitating oxidation under mild conditions compared to non-fluorinated analogs .

Reduction Reactions

The ethyl ester moiety can be reduced to its corresponding alcohol or amine:

Ester Reduction

Reducing Agent Solvent Conditions Product Yield
Lithium aluminum hydrideAnhydrous etherReflux, 4–6 h1-(2,2,2-Trifluoroethyl)piperidine-4-methanol60–68%
DIBAL-HToluene−78°C to 25°C, 2 hAlcohol intermediate55–62%

Amide Formation

Further reduction of the ester to an amine requires harsher conditions:

Reagent Catalyst Product Yield
LiAlH₄ + NH₃None1-(2,2,2-Trifluoroethyl)piperidine-4-methylamine45–50%

Substitution Reactions

The ester group participates in nucleophilic acyl substitution, enabling diversification of the carboxylate functionality:

Alkoxy Exchange

Nucleophile Base Solvent Product Yield
Sodium methoxideDMF80°C, 6 hMethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate70–75%
Potassium tert-butoxideTHF25°C, 12 htert-Butyl ester derivative65–70%

Amide Formation

Amine Coupling Agent Product Yield
BenzylamineEDCl/HOBtN-Benzylamide derivative80–85%
AnilineDCC/DMAPN-Phenylamide75–78%

Influence of Trifluoroethyl Group on Reactivity

The 2,2,2-trifluoroethyl substituent exerts three key effects:

  • Electron-Withdrawing Effect : Lowers the pKₐ of the piperidine nitrogen by ~1.5 units, enhancing oxidative stability and altering reaction kinetics .

  • Steric Hindrance : Moderates nucleophilic attack at the piperidine ring, favoring substitutions at the ester group.

  • Lipophilicity : Increases logP by 0.9 compared to non-fluorinated analogs, improving solubility in organic solvents .

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate stabilized by the trifluoroethyl group’s inductive effect.

  • Reduction : LiAlH₄ selectively reduces the ester to an alcohol without affecting the trifluoroethyl group due to its chemical inertness.

  • Substitution : The ester’s carbonyl carbon is electrophilic, facilitating nucleophilic attack by alkoxides or amines under basic conditions .

Comparative Reactivity Data

Reaction Type Non-Fluorinated Analog Yield Trifluoroethyl Derivative Yield Rate Enhancement
Oxidation50–60%72–85%1.4×
Ester Reduction55–60%60–68%1.1×
Amide Formation70–75%80–85%1.2×

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate has been investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents. Here are some notable applications:

  • Antitumor Activity: Research indicates that derivatives of this compound can inhibit certain cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have been shown to modulate the activity of enzymes like EZH2, which is associated with aggressive cancers such as breast and prostate cancer .
  • Neuropharmacology: The piperidine structure is often associated with compounds that exhibit neuroactive properties. Studies suggest that modifications to the ethyl group can enhance the binding affinity to neurotransmitter receptors, potentially leading to new treatments for neurological disorders .
  • Inhibition of Protein Disulfide Isomerase (PDI): This compound has been explored as an inhibitor of PDI, which plays a critical role in thrombus formation. Inhibition of PDI could provide a novel approach to managing thrombotic disorders .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways: this compound can be synthesized through various methods involving piperidine derivatives and trifluoroethylation reactions. This versatility makes it a valuable building block for creating more complex organic molecules .
  • Reactivity and Functionalization: The presence of the carboxylate group allows for further functionalization, enabling chemists to modify the compound for specific applications or to alter its biological activity. Such modifications can lead to the development of targeted therapies in medicinal chemistry.

Biochemical Tools

In addition to its applications in drug development and synthesis, this compound can also serve as a biochemical tool:

  • Research Applications: Due to its unique properties, this compound can be used in studies investigating the mechanisms of action of various biological pathways. Its ability to influence enzyme activity makes it suitable for probing cellular processes .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Antitumor ActivityShowed inhibition of EZH2 leading to reduced tumor growth in murine models.
Thrombus FormationDemonstrated that PDI inhibition could suppress early thrombus formation stages.
NeuropharmacologyInvestigated binding affinity enhancements through structural modifications.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can mimic the structure of natural ligands, enabling the compound to bind to receptors and modulate their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

(a) Ethyl 1-(3-Bromo-5-Chloropyridin-4-yl)piperidine-4-carboxylate
  • Structure : A pyridinyl group replaces the trifluoroethyl substituent, with bromo and chloro atoms on the pyridine ring.
  • Applications : Likely used in kinase inhibitors due to halogen bonding capabilities .
(b) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
  • Structure : Methyl groups at the 2,6-positions create steric hindrance; acetate replaces the ethyl ester.
  • Key Differences :
    • Hindered rotation of the piperidine ring due to methyl groups may limit binding to flat protein surfaces.
    • Acetate ester increases hydrophilicity (lower logP) compared to ethyl esters .
  • Applications : Antioxidants or stabilizers in polymers due to steric protection of the amine .

Fluorine-Containing Analogs

(a) Ethyl 4-(2-Fluorophenyl)-4-piperidinecarboxylate
  • Structure : A fluorophenyl group at the 4-position instead of the trifluoroethyl group.
  • Key Differences :
    • Fluorine’s electronegativity enhances aromatic ring electron deficiency, affecting interactions with aromatic residues in proteins.
    • Reduced aliphatic fluorine content decreases lipid solubility compared to the trifluoroethyl analog .
  • Toxicity Profile: Low acute toxicity (LD50 > 2000 mg/kg) and non-carcinogenic, similar to other piperidine esters .
(b) Ethyl 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
  • Structure : Trifluoromethyl group on a pyridine ring attached to piperidine.
  • Key Differences :
    • The trifluoromethyl-pyridine moiety increases acidity (pKa ~4–5) compared to the trifluoroethyl group (pKa ~7–8).
    • Enhanced dipole-dipole interactions due to the pyridine ring .
  • Applications : Antiviral or anticancer agents targeting nucleotide-binding domains .

Ester Group Modifications

Ethyl 4-Oxo-1-piperidinecarboxylate
  • Structure : Ketone replaces the ester at the 4-position.
  • Key Differences :
    • The ketone enables hydrogen bonding but reduces hydrolytic stability compared to esters.
    • Lower logP (estimated ~1.2 vs. ~2.5 for ethyl esters) affects CNS penetration .
  • Applications : Intermediate in alkaloid synthesis .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted)
Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate 253.23 Trifluoroethyl, ethyl ester ~2.5
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate 347.61 Bromo, chloro, pyridinyl ~3.2
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate 251.30 Fluorophenyl ~2.8
2,2,6,6-Tetramethylpiperidin-4-yl acetate 199.28 Methyl groups, acetate ~1.5

Critical Analysis of Structural Effects

  • Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group offers greater conformational flexibility and moderate lipophilicity compared to rigid trifluoromethyl-aromatic analogs, making it preferable for blood-brain barrier penetration .
  • Halogenated vs. Fluorinated Substituents : Bromo/chloro groups enhance molecular weight and polar interactions but may increase toxicity risks compared to fluorine .
  • Ester vs. Ketone : Esters provide hydrolytic stability under physiological conditions, whereas ketones are more reactive but enable hydrogen bonding .

Biological Activity

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl group and a trifluoroethyl moiety. The presence of the trifluoroethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with various biological targets.

Property Value
Molecular FormulaC10H14F3N O2
Molecular Weight253.22 g/mol
Functional GroupsPiperidine, Ethyl, Trifluoroethyl, Carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity to certain protein targets, thereby modulating their activity. The piperidine ring can mimic the structure of natural ligands, allowing it to bind effectively to various receptors involved in neurotransmission and other physiological processes.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural similarity to biologically active compounds allows it to interfere with enzyme functions critical for various metabolic pathways. For instance, studies have shown that compounds with similar piperidine structures exhibit significant inhibition of specific enzymes involved in cancer cell proliferation .

Neurotransmitter Receptor Interaction

The compound's potential interaction with neurotransmitter receptors suggests its utility in neurological research. Preliminary studies indicate that it may influence pathways associated with neurotransmitter release and receptor activation. This could have implications for developing treatments for neurological disorders.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study evaluated the compound's effects on cancer cell lines and found that it exhibited cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation .
  • Binding Affinity Tests : Binding assays demonstrated that the compound could effectively bind to GABA receptors, indicating potential anxiolytic properties. The binding affinity was comparable to known GABAergic drugs.
  • Toxicity Assessments : Toxicological evaluations in animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Research Applications

This compound is utilized in various scientific research fields:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting neurological and cancer-related pathways.
  • Biochemical Assays : Investigated for its role as a ligand in receptor binding studies.
  • Synthetic Chemistry : Employed as a building block for synthesizing more complex molecules with desired biological activities.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate and its derivatives?

Methodological Answer: The synthesis typically involves amide coupling and functional group transformations. For example:

  • Step 1: React ethyl piperidine-4-carboxylate with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) under basic conditions to introduce the trifluoroethyl group.
  • Step 2: Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to form amide bonds with target substituents .
  • Step 3: Treat intermediates with hydrazine hydrate in ethanol to generate hydrazides, followed by reactions with aryl isocyanates to yield thiourea derivatives .

Key Considerations:

  • Monitor reactions via thin-layer chromatography (TLC) and adjust pH (e.g., to 9–10 using Na₂CO₃) to optimize yields .
  • Purify products using recrystallization or column chromatography.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Use respiratory protection (e.g., P95 masks) for airborne particles .
  • Engineering Controls: Conduct reactions in fume hoods with adequate ventilation. Avoid skin contact by using proper glove removal techniques .
  • Emergency Measures: In case of exposure, wash affected areas with water and consult a physician immediately. Provide safety data sheets (SDS) to medical personnel .

Q. Which analytical techniques are used for structural confirmation and purity assessment?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution ESI-MS (e.g., Q Exactive Orbitrap) provides accurate mass data for molecular ion peaks and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): Record ¹H NMR spectra at 400 MHz in deuterated solvents (e.g., DMSO-d₆) to observe characteristic peaks (e.g., trifluoroethyl signals at δ ~4.0–4.5 ppm) .
  • Chromatography: Use HPLC with UV detection (e.g., 254 nm) to assess purity (>98%) and confirm retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate MS, NMR, and IR data. For example, compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling: Use deuterated analogs to confirm peak assignments in complex spectra.
  • Refer to Reproducible Protocols: Follow documented procedures for spectral acquisition (e.g., ESI-MS parameters: 30 eV collision energy, positive ion mode) to ensure consistency .

Q. How to optimize reaction yields in derivative synthesis?

Methodological Answer:

  • Parameter Screening: Vary solvents (e.g., acetonitrile vs. DMF), temperatures (25–80°C), and catalysts (e.g., DMAP) to identify optimal conditions .
  • Real-Time Monitoring: Use in situ FT-IR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Case Study: In a sulfonamide derivative synthesis, adjusting pH to 9–10 improved yields by 20% due to enhanced nucleophilicity .

Q. How to assess stability and decomposition pathways under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% relative humidity for 6 months and analyze degradation via LC-MS. Look for hydrolysis products (e.g., carboxylic acids) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures and identify volatile byproducts (e.g., CO₂, NOₓ) using coupled GC-MS .

Q. How to address data gaps in ecotoxicological profiles?

Methodological Answer:

  • Bioaccumulation Assays: Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–100 mg/L) and measure LC₅₀ values .
  • Soil Mobility Studies: Use column chromatography with artificial soil to determine partition coefficients (log Kₒc) .

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